Trimazosin

Description

This compound is a sympatholytic alpha blocker.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

RN given refers to parent cpd; structure

See also: this compound Hydrochloride (active moiety of).

Propriétés

IUPAC Name |

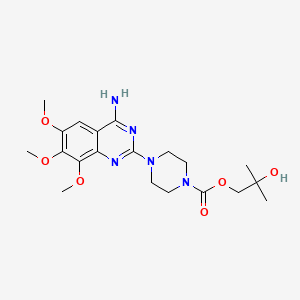

(2-hydroxy-2-methylpropyl) 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O6/c1-20(2,27)11-31-19(26)25-8-6-24(7-9-25)18-22-14-12(17(21)23-18)10-13(28-3)15(29-4)16(14)30-5/h10,27H,6-9,11H2,1-5H3,(H2,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZXWQJZEDLQEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35795-17-6 (hydrochloride), 53746-46-6 (hydrochloride monohydrate) |

Source

|

| Record name | Trimazosin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035795165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50189319 |

Source

|

| Record name | Trimazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35795-16-5 |

Source

|

| Record name | Trimazosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35795-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimazosin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035795165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimazosin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31L760807H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Trimazosin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimazosin is a quinazoline-based compound primarily classified as a selective alpha-1 adrenergic receptor antagonist.[1] Developed by Pfizer, it is recognized for its efficacy as an antihypertensive agent, functioning by inducing vasodilation to reduce peripheral vascular resistance.[2] Its mechanism of action also lends itself to the treatment of benign prostatic hyperplasia (BPH) by relaxing the smooth muscle in the prostate and bladder neck. Structurally, it is related to other well-known alpha-1 blockers like prazosin. This guide provides a detailed overview of its chemical properties, a representative synthetic pathway, and its primary mechanism of action.

Chemical and Physical Properties

This compound is a complex organic molecule with specific physicochemical properties that dictate its behavior and formulation. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (2-hydroxy-2-methylpropyl) 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate | [1][3] |

| CAS Number | 35795-16-5 | [3] |

| Chemical Formula | C₂₀H₂₉N₅O₆ | |

| Molecular Weight | 435.47 g/mol | |

| Melting Point | 158-159 °C | |

| Appearance | White crystalline solid | |

| Water Solubility | 1.56 mg/mL (for base) | |

| pKa (Strongest Basic) | 5.99 | |

| LogP | 1.2 - 1.35 |

Synthesis of this compound

The synthesis of this compound, as detailed in U.S. Patent 3,669,968, involves a multi-step process starting from the construction of the substituted quinazoline core, followed by the introduction of the piperazine moiety and subsequent functionalization. While the original patent provides the definitive route, the following represents a chemically analogous and detailed experimental protocol.

Representative Synthetic Workflow

The overall synthesis can be visualized as a three-stage process:

-

Formation of the Chloroquinazoline Core: Building the key intermediate, 2,4-dichloro-6,7,8-trimethoxyquinazoline.

-

Piperazine Coupling: Nucleophilic substitution to attach the piperazine ring.

-

Side-Chain Acylation: Addition of the final ester group to the piperazine nitrogen.

Caption: A representative synthetic workflow for this compound.

Experimental Protocols

Protocol 3.2.1: Synthesis of 2-Chloro-4-amino-6,7,8-trimethoxyquinazoline (Intermediate E)

This protocol outlines the creation of the core heterocyclic structure.

-

Chlorination: A mixture of 6,7,8-trimethoxyquinazoline-2,4-dione (1 mole) and phosphorus oxychloride (POCl₃, 5 moles) is refluxed in the presence of a catalytic amount of N,N-dimethylaniline for 5-7 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into crushed ice with vigorous stirring. The resulting precipitate, 2,4-dichloro-6,7,8-trimethoxyquinazoline, is collected by filtration, washed with cold water until neutral, and dried under vacuum.

-

Selective Ammonolysis: The dried dichloro-intermediate (1 mole) is suspended in ethanol saturated with ammonia gas in a sealed pressure vessel. The mixture is heated to 120-140 °C for 8-12 hours. The regioselective substitution of the more reactive chlorine at the C4 position occurs.

-

Isolation: The vessel is cooled, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 2-chloro-4-amino-6,7,8-trimethoxyquinazoline.

Protocol 3.2.2: Synthesis of 1-(4-Amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine (Intermediate F)

-

Coupling Reaction: 2-Chloro-4-amino-6,7,8-trimethoxyquinazoline (1 mole) and an excess of anhydrous piperazine (5-10 moles) are heated together, either neat or in a high-boiling inert solvent like 2-ethoxyethanol, at 130-150 °C for 10-15 hours.

-

Purification: After cooling, the reaction mixture is diluted with water, and the pH is adjusted to be basic. The product is extracted with an organic solvent such as chloroform or ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Protocol 3.2.3: Synthesis of this compound (Final Product G)

-

Acylation: The intermediate from the previous step (1 mole) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base like triethylamine (1.2 moles). The solution is cooled in an ice bath.

-

Reagent Addition: A solution of 2-hydroxy-2-methylpropyl chloroformate (1.1 moles) in the same solvent is added dropwise to the cooled mixture. (Note: 2-hydroxy-2-methylpropyl chloroformate can be prepared by reacting 1,2-epoxy-2-methylpropane with phosgene).

-

Reaction Completion: The reaction is allowed to warm to room temperature and stirred for 4-6 hours until completion is confirmed by TLC.

-

Final Purification: The reaction mixture is washed sequentially with water, dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried and evaporated. The resulting crude this compound is purified by recrystallization from a solvent system like chloroform/diisopropyl ether to yield the final product as a white solid.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by acting as a selective antagonist at alpha-1 adrenergic receptors (α₁-AR). These receptors are integral to the sympathetic nervous system and are found predominantly in the smooth muscle of blood vessels and the prostate.

Alpha-1 Adrenergic Blockade

Under normal physiological conditions, catecholamines like norepinephrine bind to α₁-ARs, initiating a signaling cascade that leads to smooth muscle contraction. In blood vessels, this results in vasoconstriction and an increase in blood pressure. In the prostate, it causes muscle contraction that can obstruct urinary flow in patients with BPH.

This compound competitively binds to these α₁-ARs, preventing norepinephrine from binding and thereby inhibiting the downstream signaling pathway. This blockade leads to:

-

Vasodilation: Relaxation of the smooth muscle in arterioles and veins, which decreases total peripheral resistance and lowers blood pressure.

-

Prostatic and Bladder Neck Muscle Relaxation: Alleviation of urinary obstruction and improvement of symptoms associated with BPH.

Intracellular Signaling Pathway

The α₁-AR is a G protein-coupled receptor (GPCR) that is primarily linked to the Gq family of G proteins. The inhibition of this pathway by this compound prevents the following sequence of events:

-

Gq Protein Activation: Norepinephrine binding would normally activate the Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gq protein stimulates the enzyme phospholipase C.

-

Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release and PKC Activation:

-

IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

DAG remains in the cell membrane and, along with the increased Ca²⁺ levels, activates Protein Kinase C (PKC).

-

-

Cellular Response: The elevated intracellular Ca²⁺ and activated PKC lead to the phosphorylation of various proteins, ultimately causing smooth muscle contraction.

By blocking the initial receptor activation, this compound halts this entire cascade.

Caption: The alpha-1 adrenergic receptor signaling pathway and its inhibition by this compound.

References

The Pharmacokinetics and Pharmacodynamics of Trimazosin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimazosin is a selective alpha-1 adrenergic receptor antagonist that has been investigated primarily for its utility in the management of hypertension.[1] By blocking the action of norepinephrine on the alpha-1 adrenergic receptors in vascular smooth muscle, this compound leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data, experimental methodologies, and the underlying physiological mechanisms.

Pharmacodynamics: The Science of this compound's Action

This compound exerts its therapeutic effect by selectively blocking alpha-1 adrenergic receptors.[1] These receptors are integral to the sympathetic nervous system's control of vascular tone. When activated by catecholamines such as norepinephrine, alpha-1 receptors, which are coupled to Gq-proteins, initiate a signaling cascade that results in smooth muscle contraction and vasoconstriction. This compound competitively inhibits this interaction, leading to vasodilation and a decrease in blood pressure. Studies have also suggested that this compound's hypotensive effect may involve an additional mechanism beyond simple alpha-1-adrenoceptor blockade, potentially related to the elevation of cyclic GMP levels in vascular smooth muscle. The primary pharmacodynamic effect of this compound is a reduction in both systolic and diastolic blood pressure. This is achieved through a decrease in total peripheral resistance, with minimal significant effects on cardiac output or heart rate in the long term.

Signaling Pathway of Alpha-1 Adrenergic Receptor Blockade by this compound

The mechanism of action of this compound at the cellular level involves the inhibition of the Gq-protein coupled signaling pathway. The following diagram illustrates the canonical alpha-1 adrenergic signaling cascade and the point of intervention by this compound.

Pharmacokinetics: The Journey of this compound in the Body

The pharmacokinetic profile of this compound has been characterized in healthy volunteers and hypertensive patients. Following oral administration, this compound is well absorbed. It is metabolized in the liver, with its major metabolite identified as 1-hydroxythis compound (CP 23445), which also possesses pharmacological activity. The pharmacokinetic parameters can be influenced by the formulation, with sustained-release tablets showing a lower peak plasma concentration (Cmax) and a delayed time to reach Cmax (Tmax) compared to standard tablets.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from various studies.

Table 1: Pharmacokinetic Parameters of this compound (Standard Formulation) in Healthy Volunteers

| Parameter | Value (Mean ± SD) | Study Population | Dosage | Reference |

| Terminal Elimination Half-life (t½) | 2.73 ± 0.90 hours | 6 healthy volunteers (24-39 years) | 200 mg (oral) | |

| Bioavailability (F) | 61 ± 28% | 6 healthy volunteers (24-39 years) | 200 mg (oral) vs. 100 mg (IV) | |

| Maximum Plasma Concentration (Cmax) | 13.5 ± 2.3 mg/L | 19 healthy volunteers | 100 mg (three times a day) | |

| Time to Half Cmax (t Cmax/2) | 2.3 ± 0.6 hours | 19 healthy volunteers | 100 mg (three times a day) |

Table 2: Pharmacokinetic Parameters of this compound (Sustained-Release Tablet - SRT) in Healthy Volunteers

| Parameter | Value (Mean ± SD) | Study Population | Dosage | Reference |

| Maximum Plasma Concentration (Cmax) | 8.1 ± 3.0 mg/L (single dose) 8.6 ± 3.2 mg/L (at steady state) | 19 healthy volunteers (single dose) 12 healthy volunteers (steady state) | 300 mg (SRT) | |

| Time to Peak (Tmax) | Delayed by a factor of 7 compared to standard tablet | 19 healthy volunteers | 300 mg (SRT) | |

| Time to Half Cmax (t Cmax/2) | 10.4 ± 3.2 hours | 19 healthy volunteers | 300 mg (SRT) | |

| Bioavailability (F) vs. Standard Tablet | ~65% | 19 healthy volunteers | 300 mg (SRT) |

Table 3: Pharmacokinetic Parameters of 1-Hydroxythis compound (CP 23445) in Healthy Volunteers

| Parameter | Value (Mean ± SD) | Study Population | Dosage of this compound | Reference |

| Elimination Half-life (t½) | 1.47 ± 0.65 hours | 6 healthy volunteers (24-39 years) | 200 mg (oral) or 100 mg (IV) | |

| Elimination Half-life (t½) | 93 ± 29 minutes | Not specified | Intravenous |

Experimental Protocols

Quantification of this compound in Biological Samples

A common method for the quantification of this compound and its metabolites in biological matrices like plasma and whole blood is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Protocol: HPLC-Fluorescence Assay for this compound

-

Sample Preparation:

-

Blood samples are collected in heparinized tubes.

-

Plasma is separated by centrifugation.

-

A liquid-liquid extraction or solid-phase extraction is performed to isolate this compound and its metabolites from the plasma proteins and other interfering substances. An internal standard (e.g., a structurally similar compound not present in the sample) is added before extraction to correct for variations in extraction efficiency and instrument response.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, and fluorescence detector.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in an isocratic or gradient mode. The pH of the aqueous phase is adjusted to ensure optimal separation and peak shape.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: Fluorescence detection is employed due to its high sensitivity and selectivity. The excitation and emission wavelengths are optimized for this compound and its metabolites.

-

-

Data Analysis:

-

A calibration curve is generated by analyzing standards of known concentrations of this compound and its metabolite.

-

The peak areas of the analytes and the internal standard in the unknown samples are measured.

-

The concentration of the analytes in the samples is calculated by interpolation from the calibration curve.

-

Assessment of Pharmacodynamic Effects

The primary pharmacodynamic effect of this compound, the reduction in blood pressure, is assessed through standardized clinical measurements.

Protocol: Clinical Assessment of Blood Pressure

-

Subject Preparation:

-

Subjects should be rested and in a quiet environment for at least 5 minutes before measurements.

-

Subjects should refrain from caffeine, smoking, and exercise for at least 30 minutes prior to measurement.

-

-

Measurement Procedure:

-

Blood pressure is measured in both the supine and standing positions to assess for orthostatic hypotension, a potential side effect of alpha-blockers.

-

A calibrated and validated automated oscillometric device or a mercury sphygmomanometer can be used.

-

For each position, multiple readings (e.g., three) are taken at specific time intervals (e.g., 1-2 minutes apart). The average of the last two readings is typically used.

-

-

Data Collection:

-

Blood pressure and heart rate are recorded at baseline (pre-dose) and at multiple time points after drug administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) to characterize the time course of the pharmacodynamic effect.

-

Experimental and Logical Workflows

Experimental Workflow for Preclinical to Clinical Evaluation of this compound

The development and evaluation of a drug like this compound follows a structured workflow from initial discovery to clinical application.

Logical Relationship between Pharmacokinetics and Pharmacodynamics of this compound

The therapeutic effect of this compound is a direct consequence of its pharmacokinetic properties, which determine the concentration of the drug at its site of action over time.

Conclusion

This compound is a selective alpha-1 adrenergic receptor antagonist with a well-characterized pharmacokinetic and pharmacodynamic profile. Its mechanism of action, involving the blockade of the Gq-protein signaling pathway, leads to vasodilation and a reduction in blood pressure. The pharmacokinetic properties of this compound, including its absorption, metabolism to an active metabolite, and elimination, have been quantified, with different formulations offering modified release profiles. The methodologies for its analysis and the assessment of its clinical effects are well-established. This in-depth technical guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this compound and other compounds in its class.

References

An In-depth Technical Guide on Trimazosin's Interaction with Alpha-1 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Trimazosin is a sympatholytic agent belonging to the class of alpha-1 adrenergic receptor antagonists.[1][2] These receptors, which include the subtypes α1A, α1B, and α1D, are G-protein coupled receptors that play a crucial role in the sympathetic nervous system by mediating vasoconstriction, smooth muscle contraction, and various other physiological processes. By selectively blocking these receptors, this compound induces vasodilation and relaxation of smooth muscle, particularly in blood vessels and the prostate, making it an effective therapeutic agent for hypertension and benign prostatic hyperplasia (BPH).[3]

This guide delves into the molecular interactions between this compound and alpha-1 adrenergic receptors, providing a detailed examination of its pharmacological profile.

Mechanism of Action

This compound exerts its therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to post-synaptic alpha-1 adrenergic receptors. This antagonism prevents the activation of the Gq/11 protein-coupled signaling cascade.

Signaling Pathway

The binding of an agonist to an alpha-1 adrenergic receptor typically initiates a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction.

This compound, by blocking the initial receptor activation, effectively inhibits this entire signaling cascade.

Receptor Selectivity and Affinity

This compound is classified as a selective alpha-1 adrenergic receptor antagonist. However, detailed quantitative data on its binding affinities (Ki or pKi values) for the individual α1A, α1B, and α1D subtypes are not extensively reported in the literature. Qualitative comparisons indicate that this compound has a lower affinity for alpha-1 adrenoceptors than prazosin, another well-characterized alpha-1 blocker.[4]

Quantitative Data Summary

Due to the lack of specific binding affinity data for this compound across the alpha-1 receptor subtypes in the reviewed literature, a quantitative comparison table cannot be provided at this time. Research characterizing the binding profile of other alpha-1 antagonists is extensive, and similar studies would be necessary for a precise quantitative understanding of this compound's selectivity.

Experimental Protocols

The characterization of a compound's interaction with specific receptor subtypes typically involves a combination of radioligand binding assays and functional assays. The following are detailed, generalized methodologies for how the binding affinity and functional antagonism of this compound at alpha-1 adrenergic receptors would be determined.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a drug for a receptor. This is typically achieved through competitive binding experiments where the unlabeled drug (this compound) competes with a radiolabeled ligand for binding to the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each alpha-1 adrenergic receptor subtype.

Materials:

-

Cell lines stably expressing human α1A, α1B, or α1D adrenergic receptors.

-

Membrane preparations from these cell lines.

-

Radioligand (e.g., [³H]-prazosin).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Cells expressing the receptor subtype of interest are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the binding buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

-

Competitive Binding Assay: A constant concentration of the radioligand (typically at or near its Kd value) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Functional Assays (Schild Analysis)

Functional assays measure the biological response to receptor activation and are used to determine the potency of an antagonist. Schild analysis is a classical pharmacological method used to determine the equilibrium dissociation constant (pA₂) of a competitive antagonist.

Objective: To determine the pA₂ value of this compound at each alpha-1 adrenergic receptor subtype.

Materials:

-

Isolated tissues or cell lines expressing the alpha-1 receptor subtype of interest (e.g., rat vas deferens for α1A, rabbit aorta for α1D).

-

A suitable agonist (e.g., phenylephrine or norepinephrine).

-

This compound.

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

Organ bath setup with a force transducer.

Protocol:

-

Tissue Preparation: The isolated tissue is mounted in an organ bath containing physiological salt solution, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve to the agonist is generated to establish a baseline response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period to allow for equilibration.

-

Second Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.

-

Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with increasing concentrations of this compound.

-

Data Analysis (Schild Plot): The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each concentration of this compound. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound. For a competitive antagonist, this plot should be a straight line with a slope of 1. The pA₂ value is the x-intercept of the regression line, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.

Additional Mechanistic Considerations

Some studies suggest that the hypotensive effect of this compound may not be solely attributable to alpha-1 adrenoceptor blockade.[4] It has been proposed that an additional mechanism, possibly involving the elevation of cyclic GMP (cGMP) levels in vascular smooth muscle, may contribute to its vasodilatory effects. This suggests that this compound might have a more complex pharmacological profile than a simple competitive antagonist at alpha-1 receptors.

References

- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Racial differences in drug responses--a comparative study of this compound and alpha 1-adrenoceptor responses in normotensive Caucasians and West Africans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The hypotensive effect of this compound is not caused solely by alpha 1-adrenoceptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Formula of Trimazosin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimazosin is a quinazoline-derived compound recognized for its activity as a selective alpha-1 adrenergic receptor antagonist.[1] This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of this compound. It details its mechanism of action by illustrating the alpha-1 adrenergic signaling pathway and outlines the standard experimental methodologies employed for its synthesis and structural elucidation. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding for research and development professionals.

Molecular Structure and Physicochemical Properties

This compound is chemically identified as (2-hydroxy-2-methylpropyl) 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate.[2] Its structure comprises a trimethoxyquinazoline moiety linked to a piperazine ring, which is further substituted with a 2-hydroxy-2-methylpropyl carboxylate group. This intricate structure is fundamental to its pharmacological activity.

The key identifiers and computed physicochemical properties of this compound are summarized in the table below.

| Identifier / Property | Value | Reference(s) |

| IUPAC Name | (2-hydroxy-2-methylpropyl) 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate | [1][2] |

| Molecular Formula | C₂₀H₂₉N₅O₆ | [2] |

| CAS Number | 35795-16-5 | |

| Molecular Weight | 435.48 g/mol | |

| Monoisotopic Mass | 435.21178366 Da | |

| Topological Polar Surface Area (TPSA) | 132.50 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 11 | |

| Rotatable Bonds | 7 | |

| logP (Predicted) | 1.2 - 1.35 | |

| pKa (Strongest Basic) | 5.99 (Predicted) | |

| Form | White crystalline solid |

Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism

This compound exerts its therapeutic effects, primarily as an antihypertensive agent, by selectively blocking alpha-1 (α₁) adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) located on the smooth muscle of blood vessels. When activated by endogenous catecholamines like norepinephrine, α₁-receptors trigger a signaling cascade that leads to vasoconstriction and a subsequent increase in blood pressure.

By acting as a competitive antagonist, this compound binds to these α₁-receptors without activating them, thereby inhibiting the action of norepinephrine. This blockade prevents vasoconstriction, leading to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.

The Alpha-1 Adrenergic Signaling Pathway

The canonical signaling pathway initiated by the activation of α₁-adrenergic receptors involves the Gq alpha subunit of the heterotrimeric G protein. The binding of an agonist (e.g., norepinephrine) induces a conformational change in the receptor, activating the Gq protein. This activation leads to a cascade of intracellular events, as detailed in the diagram below. This compound interrupts this pathway at the initial step by preventing agonist binding to the receptor.

Experimental Protocols and Structural Elucidation

The definitive structure of a novel compound like this compound is established through a combination of chemical synthesis and rigorous spectroscopic analysis. While specific, detailed protocols for the original synthesis and characterization of this compound are proprietary and not extensively detailed in publicly accessible literature, this section outlines the standard, validated methodologies that would be employed for this purpose.

Chemical Synthesis

The synthesis of this compound, a quinazoline derivative, would logically follow a multi-step synthetic pathway common for this class of compounds. The preparation was first described in U.S. Patent 3,669,968 by H. J. Hess, assigned to Pfizer. A generalized, plausible workflow for its synthesis is depicted below. This process would involve the sequential construction of the substituted quinazoline core, followed by its coupling with the appropriately modified piperazine side-chain.

General Protocol Steps:

-

Reaction Setup : Reactions would be conducted in appropriate glassware under an inert atmosphere (e.g., Nitrogen or Argon) using dried, HPLC-grade solvents.

-

Monitoring : Reaction progress would be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of starting materials and the formation of the product.

-

Work-up and Isolation : Upon completion, the reaction mixture would undergo a standard aqueous work-up procedure, including extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Purification : The crude product would be purified using techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system to yield the final compound with high purity.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential to unambiguously confirm the molecular structure of the synthesized compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

Protocol : A sample of pure this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Interpretation : The ¹H NMR spectrum would confirm the number of different types of protons and their neighboring environments through chemical shifts and splitting patterns. The ¹³C NMR would show all unique carbon atoms. 2D NMR experiments would be used to establish the connectivity between atoms, confirming the assembly of the quinazoline core, the piperazine ring, and the side chain.

3.2.2. Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental formula of a compound.

-

Protocol : A dilute solution of this compound would be analyzed using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source. The instrument would be calibrated to ensure high mass accuracy.

-

Data Interpretation : The primary goal is to observe the protonated molecular ion [M+H]⁺. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₂₀H₂₉N₅O₆). Tandem MS (MS/MS) experiments would be performed to fragment the molecular ion, providing data that helps confirm the structure of different parts of the molecule.

| MS Data Type | Expected Value for this compound [M+H]⁺ |

| Molecular Formula | C₂₀H₃₀N₅O₆⁺ |

| Calculated Exact Mass | 436.2191 |

| Observed m/z | Expected within 5 ppm of calculated mass |

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

Protocol : A small amount of the solid sample would be analyzed using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

-

Data Interpretation : The IR spectrum would be analyzed for characteristic absorption bands corresponding to the functional groups present in this compound.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | N-H Stretch | 3400 - 3250 |

| Hydroxyl (O-H) | O-H Stretch | 3500 - 3200 (broad) |

| Alkane (C-H) | C-H Stretch | 3000 - 2850 |

| Aromatic (C=C) | C=C Stretch | 1600 - 1475 |

| Carbonyl (Ester, C=O) | C=O Stretch | 1750 - 1735 |

| Ether (Ar-O-C) | C-O Stretch | 1275 - 1200 (asymmetric) |

Conclusion

This compound possesses a well-defined molecular structure that is directly responsible for its function as a potent and selective alpha-1 adrenergic receptor antagonist. Its molecular formula is C₂₀H₂₉N₅O₆, and its structure has been established through standard, robust synthetic and spectroscopic methodologies. The detailed understanding of its structure and mechanism of action at the molecular level is critical for the rational design of new therapeutic agents and for optimizing its clinical application in the management of hypertension.

References

An In-Depth Technical Guide to the In Vitro Bioactivity of Trimazosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimazosin is a quinazoline-based selective alpha-1 adrenergic receptor antagonist.[1] Structurally related to prazosin, it has been primarily investigated and utilized for its antihypertensive properties.[2][3] The primary mechanism of action of this compound involves the blockade of alpha-1 adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure.[1] However, in vitro studies have revealed a more complex pharmacological profile, suggesting that its hypotensive effects may not be solely attributable to alpha-1 adrenoceptor blockade.[2] This guide provides a comprehensive overview of the in vitro bioactivity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways.

Core Bioactivity Data

The in vitro bioactivity of this compound has been characterized through various assays, primarily focusing on its interaction with alpha-1 adrenergic receptors and its effects on vascular smooth muscle. The following tables summarize the available quantitative data from these studies.

| Parameter | Value | Species/Tissue | Comments | Reference |

| Receptor Binding Affinity | ||||

| α1-Adrenoceptor Affinity | ~100-fold less than Prazosin | Rabbit Cerebral Membranes | Determined by radioligand binding. | |

| Functional Antagonism | ||||

| pA2 | Lower than Prazosin | Rabbit Isolated Thoracic Aorta | Determined from phenylephrine contractile responses. |

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of alpha-1 adrenergic receptors. However, evidence suggests a dual mechanism contributing to its vasodilatory effects.

Alpha-1 Adrenergic Receptor Blockade

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, initiate a signaling cascade leading to vasoconstriction. This compound competitively binds to these receptors, preventing their activation and thereby inhibiting this contractile pathway.

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and this compound Blockade.

Potential Secondary Mechanism via Cyclic GMP

Several studies suggest that this compound possesses a vasodilatory mechanism independent of its alpha-1 adrenoceptor blockade. It is speculated that this involves the elevation of cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle. An increase in cGMP leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in vasodilation through a decrease in intracellular calcium and/or desensitization of the contractile machinery to calcium. The potential interaction with phosphodiesterase (PDE) inhibitors, which also increase cGMP levels, warrants caution.

Caption: Postulated Secondary Vasodilatory Mechanism of this compound via the cGMP Pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of in vitro findings. The following sections outline the methodologies for key experiments used to characterize the bioactivity of this compound.

Radioligand Binding Assay for Alpha-1 Adrenoceptor Affinity

This assay is employed to determine the binding affinity of a compound for a specific receptor.

Caption: Workflow for an Alpha-1 Adrenoceptor Radioligand Binding Assay.

Detailed Methodology:

-

Membrane Preparation:

-

Tissue (e.g., rabbit cerebral cortex) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove debris, and the resulting supernatant is centrifuged at a high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

In assay tubes, the membrane preparation is incubated with a fixed concentration of a radiolabeled alpha-1 adrenoceptor antagonist (e.g., [³H]-prazosin).

-

A range of concentrations of the unlabeled competitor drug (this compound) is added to different tubes.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Isolated Thoracic Aorta Contraction Assay

This functional assay assesses the ability of a compound to antagonize agonist-induced muscle contraction.

References

- 1. Racial differences in drug responses--a comparative study of this compound and alpha 1-adrenoceptor responses in normotensive Caucasians and West Africans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The hypotensive effect of this compound is not caused solely by alpha 1-adrenoceptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound and prazosin on blood pressure and on pressor responses to phenylephrine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Metabolic Fate of Trimazosin: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and excretion of trimazosin, a quinazoline-based alpha-1 adrenergic blocker, in various animal models. Drawing from available literature and analogous data from structurally related compounds, this document details metabolic pathways, excretion profiles, and the experimental methodologies crucial for preclinical assessment.

Executive Summary

This compound undergoes metabolic transformation, primarily through hydroxylation, leading to the formation of its major metabolite, 1-hydroxythis compound. While comprehensive quantitative excretion data in animal models is limited in publicly accessible literature, studies on structurally similar drugs suggest that elimination occurs via both renal and fecal routes, with the latter often being predominant. This guide synthesizes available information and provides inferred pathways and representative experimental protocols to aid researchers in designing and interpreting preclinical studies of this compound and related compounds.

This compound Metabolism

The primary metabolic pathway for this compound identified across species is hydroxylation.

Key Metabolite

-

1-Hydroxythis compound (CP-23,445): This is the principal and pharmacologically less active metabolite of this compound. It is formed by the hydroxylation of the alkyl side chain.[1][2] Studies in humans have well-characterized this metabolite, and its presence is also noted in rabbit models.[1]

Inferred Metabolic Pathway

Based on the metabolism of structurally related quinazoline derivatives like prazosin and doxazosin, the metabolic cascade of this compound in animal models can be inferred to involve several reactions.[3][4]

Excretion Profile of this compound

Quantitative Excretion Data (Inferred from Analogous Compounds)

The following table presents a summary of excretion data for doxazosin in various species, which may serve as an estimate for this compound's excretion profile.

| Species | Route of Administration | Primary Excretion Route | Unchanged Drug in Urine (%) | Reference |

| Rat | Oral & Intravenous | Feces | < 5% | |

| Dog | Oral & Intravenous | Feces | < 5% | |

| Mouse | Oral & Intravenous | Feces | < 5% |

Experimental Protocols

Detailed experimental protocols for this compound metabolism and excretion studies are not explicitly published. The following sections describe representative methodologies based on standard practices for ADME (Absorption, Distribution, Metabolism, and Excretion) studies with radiolabeled compounds in animal models.

Radiolabeling and Animal Dosing Workflow

A common approach for a definitive mass balance study involves the use of a radiolabeled version of the drug, typically with Carbon-14 (¹⁴C).

Mass Balance and Excretion Study in Rats

Objective: To determine the routes and extent of excretion of this compound and its metabolites.

Materials:

-

Male Sprague-Dawley rats (n=3-5 per group)

-

[¹⁴C]this compound

-

Metabolism cages designed for the separate collection of urine and feces

-

Scintillation vials and cocktail

-

Liquid Scintillation Counter (LSC)

Procedure:

-

Acclimatization: House rats individually in metabolism cages for at least 48 hours prior to dosing to allow for adaptation.

-

Dosing: Administer a single oral or intravenous dose of [¹⁴C]this compound (e.g., 5-10 mg/kg) to each rat.

-

Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, 72-96, 96-120, 120-144, and 144-168 hours) post-dose.

-

Sample Processing:

-

Urine: Measure and homogenize the total volume for each collection interval. Aliquots are taken for LSC.

-

Feces: Homogenize the collected feces with water and combust aliquots in a sample oxidizer prior to LSC.

-

-

Radioactivity Measurement: Determine the total radioactivity in each sample using an LSC.

-

Data Analysis: Calculate the percentage of the administered radioactive dose recovered in urine and feces at each time point and cumulatively.

Biliary Excretion Study in Rats

Objective: To quantify the extent of biliary excretion of this compound.

Materials:

-

Male Sprague-Dawley rats with cannulated bile ducts (n=3-5)

-

[¹⁴C]this compound

-

Restraining cages

-

Fraction collector for bile

Procedure:

-

Surgical Preparation: Anesthetize rats and cannulate the common bile duct. Allow for a recovery period.

-

Dosing: Administer a single intravenous dose of [¹⁴C]this compound.

-

Bile Collection: Collect bile continuously using a fraction collector over a period of up to 48 hours.

-

Radioactivity Measurement: Determine the radioactivity in each bile fraction by LSC.

-

Data Analysis: Calculate the cumulative percentage of the administered dose excreted in the bile.

Metabolite Profiling and Identification

Objective: To identify and characterize the metabolites of this compound in biological matrices.

Materials:

-

Pooled urine, feces, and plasma samples from the mass balance study

-

High-Performance Liquid Chromatography (HPLC) system coupled with a radiodetector and a mass spectrometer (LC-MS/MS)

-

Reference standards for this compound and 1-hydroxythis compound

Procedure:

-

Sample Preparation: Extract metabolites from the biological samples using appropriate techniques (e.g., solid-phase extraction).

-

Chromatographic Separation: Separate the parent drug and metabolites using a suitable HPLC method.

-

Detection and Identification:

-

Use a radiodetector to identify peaks corresponding to drug-related material.

-

Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) and fragmentation patterns of the parent drug and its metabolites.

-

Compare the retention times and mass spectra with those of the reference standards for confirmation.

-

-

Structural Elucidation: For novel metabolites, further structural analysis may be performed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Discussion and Conclusion

The metabolism of this compound is primarily characterized by the formation of 1-hydroxythis compound. While direct and comprehensive quantitative data on its excretion in preclinical animal models is scarce in published literature, valuable insights can be drawn from studies on structurally analogous quinazoline derivatives like doxazosin. These analogous studies strongly suggest that fecal excretion is the predominant route of elimination, indicating a significant role for biliary clearance.

For researchers and drug development professionals, the provided inferred metabolic pathways and representative experimental protocols offer a robust framework for designing and executing pivotal ADME studies. The use of radiolabeled compounds in conjunction with modern analytical techniques like LC-MS/MS is indispensable for a thorough understanding of the absorption, distribution, metabolism, and excretion of this compound and its metabolites in relevant animal models. Such studies are critical for predicting human pharmacokinetics and ensuring the safety and efficacy of new chemical entities.

References

- 1. Pharmacokinetics and pharmacodynamics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolism and kinetics of doxazosin in man, mouse, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolism and kinetics of doxazosin in man, mouse, rat and dog - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In Vivo Application of Trimazosin: A Detailed Pharmacological Overview for Researchers

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Trimazosin is a quinazoline-based selective alpha-1 adrenergic receptor antagonist.[1][2] It has been primarily investigated for its therapeutic potential in managing hypertension and benign prostatic hyperplasia (BPH).[3][4] Its mechanism of action involves the blockade of alpha-1 adrenergic receptors, leading to vasodilation of blood vessels and relaxation of smooth muscle in the prostate and bladder neck.[1] Notably, in vivo studies suggest that this compound may possess a greater antihypertensive efficacy compared to its structural analog, prazosin, hinting at an additional vasodilatory mechanism possibly involving the cyclic guanosine monophosphate (cGMP) signaling pathway.

This document provides a comprehensive overview of the in vivo applications of this compound, summarizing key quantitative data from preclinical studies and detailing experimental protocols to guide researchers in their study design.

Quantitative Data from In Vivo Studies

The following tables summarize the available quantitative data on the pharmacokinetics and pharmacodynamics of this compound from various preclinical animal models.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

| Species | Route of Administration | Dose | Tmax | Cmax | Half-life (t½) | Bioavailability | Clearance | Reference |

| Rabbit | Not Specified | Not Specified | Not Specified | Not Specified | Comparable to Prazosin | Not Specified | Lower than Prazosin |

No specific quantitative pharmacokinetic data for this compound in common preclinical models like rats and dogs was available in the reviewed literature. The data for rabbits was qualitative in comparison to prazosin.

Table 2: Pharmacodynamic Effects of this compound in Animal Models

| Species | Model | Parameter Measured | Dose | Observed Effect | Reference |

| Rat | Anesthetized Normotensive | Blood Pressure | Not Specified | Less potent but more efficacious hypotensive effect than prazosin. | |

| Rabbit | Not Specified | Blood Pressure | Not Specified | Greater peripheral vascular depressor effect than prazosin. | |

| Dog | Benign Prostatic Hyperplasia | Intra-urethral Pressure | Not Specified | Data not available for this compound. Other α1-antagonists show dose-dependent inhibition. |

Specific dose-response data for blood pressure reduction and effects on BPH models for this compound are not well-detailed in the available literature.

Signaling Pathways

This compound's primary mechanism of action is the blockade of the alpha-1 adrenergic receptor. This inhibition prevents norepinephrine from binding and initiating the downstream signaling cascade that leads to vasoconstriction and smooth muscle contraction. A hypothesized secondary mechanism involves the enhancement of the cyclic GMP (cGMP) pathway, leading to further vasodilation.

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a method to assess the dose-dependent effect of this compound on blood pressure in a conscious rat model of hypertension.

Methodology:

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Surgical Preparation:

-

Anesthetize the rat (e.g., isoflurane or ketamine/xylazine cocktail).

-

Surgically implant a catheter into the carotid or femoral artery for direct blood pressure measurement.

-

Exteriorize the catheter at the back of the neck.

-

Allow for a recovery period of at least 3 days.

-

-

Drug Preparation:

-

Dissolve this compound hydrochloride in a suitable vehicle (e.g., sterile saline or a solution of 5% dextrose).

-

Prepare a range of concentrations to administer the desired doses.

-

-

Experimental Procedure:

-

Place the conscious, freely moving rat in a metabolic cage.

-

Connect the arterial catheter to a pressure transducer linked to a data acquisition system.

-

Record baseline blood pressure and heart rate for at least 30 minutes.

-

Administer a single dose of this compound or vehicle via the appropriate route (intravenous or oral gavage).

-

Continuously record hemodynamic parameters for a predetermined duration (e.g., 2, 6, or 24 hours).

-

-

Data Analysis:

-

Calculate the change in mean arterial pressure (MAP) and heart rate from the baseline for each dose group.

-

Plot the dose-response relationship to determine the potency and efficacy of this compound.

-

Protocol 2: Evaluation of Urodynamic Effects in a Canine Model of Benign Prostatic Hyperplasia (BPH)

This protocol describes a method to evaluate the effect of this compound on lower urinary tract function in a dog model of BPH.

Methodology:

-

Animal Model: Adult male beagle dogs.

-

BPH Induction:

-

Surgically implant a device for the sustained release of testosterone and estradiol to induce prostate enlargement over several weeks.

-

Monitor prostate size via transrectal ultrasonography.

-

-

Surgical Preparation for Urodynamic Measurement:

-

Anesthetize the dog.

-

Surgically expose the hypogastric nerve for electrical stimulation.

-

Insert a catheter-tip pressure transducer into the prostatic urethra to measure intra-urethral pressure (IUP).

-

Insert a catheter into a peripheral vein for drug administration.

-

-

Drug Preparation:

-

Prepare a sterile solution of this compound hydrochloride for intravenous infusion.

-

-

Experimental Procedure:

-

Record baseline IUP.

-

Apply electrical stimulation to the hypogastric nerve to elicit a reproducible increase in IUP.

-

Administer this compound intravenously in a cumulative dose-dependent manner.

-

At each dose level, repeat the electrical stimulation and record the resulting IUP.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the nerve-stimulation-induced increase in IUP for each dose of this compound.

-

Construct a dose-response curve to determine the potency of this compound in relaxing urethral smooth muscle.

-

Conclusion

This compound demonstrates significant potential as a pharmacological agent for the treatment of hypertension and BPH, primarily through its action as an alpha-1 adrenergic receptor antagonist. The suggestion of a secondary vasodilatory mechanism involving the cGMP pathway warrants further investigation to fully elucidate its pharmacological profile. The protocols provided herein offer a framework for researchers to conduct in vivo studies to further explore the efficacy, potency, and mechanisms of action of this compound. Further research is required to generate more comprehensive quantitative data on its pharmacokinetic and pharmacodynamic properties in various preclinical models.

References

- 1. Effects of this compound and prazosin on blood pressure and on pressor responses to phenylephrine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Profile of this compound: an effective and safe antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medical management of benign prostatic hyperplasia: a canine model comparing the in vivo efficacy of alpha-1 adrenergic antagonists in the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms. | University of Kentucky College of Arts & Sciences [gws.as.uky.edu]

Application Notes and Protocols for Trimazosin in Smooth Muscle Relaxation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimazosin is a quinazoline derivative and a selective alpha-1 adrenergic receptor antagonist.[1][2] It is primarily recognized for its utility in the management of hypertension and benign prostatic hyperplasia (BPH).[3] The therapeutic effects of this compound are largely attributed to its ability to induce smooth muscle relaxation, leading to vasodilation and reduced resistance in the urinary outflow tract.[3][4] These application notes provide a comprehensive overview of the use of this compound in smooth muscle relaxation research, including its mechanism of action, experimental protocols, and relevant data.

Mechanism of Action

This compound's primary mechanism of action is the competitive blockade of alpha-1 adrenergic receptors located on smooth muscle cells. This antagonism prevents the binding of endogenous catecholamines, such as norepinephrine, which would otherwise lead to smooth muscle contraction.

Beyond its alpha-1 blocking activity, research suggests that this compound may possess a secondary mechanism of action that contributes to its vasodilatory effects. This alternative pathway is thought to involve the elevation of cyclic guanosine monophosphate (cGMP) levels within vascular smooth muscle cells. An increase in cGMP activates protein kinase G (PKG), which in turn leads to a cascade of events culminating in smooth muscle relaxation.

Signaling Pathways

The signaling pathways involved in this compound-induced smooth muscle relaxation are multifaceted. The primary pathway involves the direct blockade of Gq-coupled alpha-1 adrenergic receptors, preventing the activation of phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This inhibition prevents the release of intracellular calcium and the activation of protein kinase C (PKC), both of which are critical for smooth muscle contraction.

The proposed secondary pathway involves the stimulation of guanylate cyclase, leading to increased cGMP production. cGMP then activates PKG, which can induce relaxation through several mechanisms, including the inhibition of calcium channels, activation of potassium channels, and decreased sensitivity of the contractile machinery to calcium.

Data Presentation

| Antagonist | Potency Ranking (Antagonism of Noradrenaline-induced Contraction in Rat Aorta) | Receptor Selectivity | Reference(s) |

| Prazosin | 1 (Most Potent) | α1-selective | |

| Doxazosin | 2 | α1-selective | |

| Tiodazosin | 3 | α1-selective | |

| Phentolamine | 4 | Non-selective α | |

| Corynanthine | 5 | α1-selective | |

| This compound | 6 | α1-selective | **** |

| Rauwolscine | 7 (Least Potent) | α2-selective |

Note: This table represents the rank order of potency and does not provide specific quantitative values.

Experimental Protocols

The following protocols are generalized methodologies for studying the effects of this compound on smooth muscle relaxation in vitro, based on common organ bath techniques.

Protocol 1: Assessment of this compound's Effect on Agonist-Induced Vascular Smooth Muscle Contraction

Objective: To determine the inhibitory effect of this compound on contractions induced by an alpha-1 adrenergic agonist (e.g., phenylephrine or norepinephrine) in isolated arterial rings.

Materials:

-

Isolated arterial tissue (e.g., rat thoracic aorta)

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

This compound hydrochloride

-

Phenylephrine hydrochloride or Norepinephrine bitartrate

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

-

Standard laboratory equipment (pipettes, beakers, etc.)

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved institutional guidelines.

-

Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

-

Clean the aorta of adherent connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in width.

-

-

Mounting the Tissue:

-

Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

-

Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

-

Equilibration and Viability Check:

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 grams, with solution changes every 15-20 minutes.

-

Induce a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to check for tissue viability. Wash the tissues and allow them to return to baseline.

-

-

Experimental Protocol:

-

Pre-incubate the aortic rings with a specific concentration of this compound for a defined period (e.g., 30 minutes). A vehicle control should be run in parallel.

-

Generate a cumulative concentration-response curve to phenylephrine or norepinephrine by adding increasing concentrations of the agonist to the organ bath.

-

Record the isometric tension at each concentration until a maximal response is achieved.

-

-

Data Analysis:

-

Express the contractile responses as a percentage of the maximal contraction induced by the agonist in the absence of this compound.

-

Compare the concentration-response curves in the presence and absence of this compound to determine its inhibitory effect.

-

Protocol 2: Investigation of this compound-Induced Relaxation of Pre-Contracted Smooth Muscle

Objective: To evaluate the direct relaxant effect of this compound on smooth muscle that has been pre-contracted with an agonist.

Materials:

-

Isolated smooth muscle tissue (e.g., corpus cavernosum, bladder neck)

-

Physiological salt solution appropriate for the tissue

-

This compound hydrochloride

-

Contractile agonist (e.g., phenylephrine)

-

Organ bath system with isometric force transducers

-

Appropriate gas mixture for oxygenation

-

Standard laboratory equipment

Procedure:

-

Tissue Preparation and Mounting: Follow steps 1 and 2 from Protocol 1, using the appropriate smooth muscle tissue and physiological salt solution.

-

Equilibration: Allow the tissues to equilibrate under an appropriate resting tension for at least 60 minutes, with regular changes of the bathing solution.

-

Pre-contraction: Add a concentration of the contractile agonist (e.g., phenylephrine) that produces a submaximal, stable contraction (typically 60-80% of the maximum).

-

Experimental Protocol:

-

Once a stable contractile plateau is reached, add increasing concentrations of this compound cumulatively to the organ bath.

-

Record the relaxation response at each concentration of this compound.

-

-

Data Analysis:

-

Express the relaxation responses as a percentage of the pre-contraction induced by the agonist.

-

Plot the concentration-response curve for this compound-induced relaxation.

-

Logical Relationships in Experimental Design

The relationship between this compound's mechanisms of action can be investigated through a logical experimental design. By comparing its effects in the presence and absence of inhibitors of the cGMP pathway (e.g., guanylate cyclase inhibitors), researchers can dissect the contribution of each pathway to the overall smooth muscle relaxation.

Conclusion

This compound is a valuable tool for studying alpha-1 adrenoceptor-mediated smooth muscle contraction and relaxation. Its dual mechanism of action, involving both direct receptor antagonism and potential modulation of the cGMP pathway, makes it an interesting compound for further investigation. The provided protocols offer a foundation for researchers to explore the pharmacological effects of this compound in various smooth muscle tissues. Future research should focus on elucidating the precise molecular targets of its cGMP-elevating effects and quantifying its potency and efficacy in different smooth muscle preparations.

References

- 1. Non-competitive antagonism of the alpha-adrenoceptor-mediated fast component of contraction of rat aorta, by doxazosin and prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The hypotensive effect of this compound is not caused solely by alpha 1-adrenoceptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. db.cngb.org [db.cngb.org]

- 4. Effects of this compound and prazosin on blood pressure and on pressor responses to phenylephrine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Trimazosin Administration in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Trimazosin in rodent studies, based on available scientific literature. The protocols outlined below are intended to serve as a guide for researchers designing preclinical studies to evaluate the efficacy and safety of this compound.

Overview of this compound

This compound is a quinazoline derivative and a selective alpha-1 adrenergic receptor antagonist. Its primary pharmacological effect is the blockade of alpha-1 adrenoceptors, leading to vasodilation and a subsequent reduction in blood pressure. While it is structurally related to prazosin, some studies suggest that this compound may possess additional hypotensive mechanisms beyond alpha-1 receptor blockade.

Quantitative Data Summary

The following tables summarize the available quantitative data on the dosage and administration of this compound and a structurally related compound, Terazosin, in rodent studies. Due to the limited availability of public data specifically for this compound in rodents, data from a rabbit study and toxicity data for Terazosin in rats are included for reference and to aid in dose-range finding studies.

Table 1: this compound Dosage in Animal Studies

| Species | Route of Administration | Dosage | Study Focus | Reference |

| Rabbit | Oral (in diet) | 30-40 mg/kg/day | Anti-atherosclerosis | [1] |

| Rat (Sprague-Dawley) | Intravenous | Not Specified | Cardiovascular properties | [1] |

Table 2: Terazosin Toxicity Data in Rats (for reference)

| Parameter | Route of Administration | Value (Male) | Value (Female) | Reference |

| LD50 | Intravenous | 277 mg/kg | 293 mg/kg | |

| No-Toxic-Effect Dosage (1-month study) | Intravenous | 40 mg/kg/day | 40 mg/kg/day |

Experimental Protocols

General Rodent Handling and Administration Guidelines

Standard ethical and procedural guidelines for the handling and administration of substances to laboratory animals should be strictly followed. These include using appropriate restraint techniques, sterile equipment, and adhering to volume limits for different administration routes. For detailed general procedures, refer to established institutional and national guidelines.

Oral Administration (Gavage) Protocol for Rats

This protocol is a general guideline and should be adapted based on the specific experimental design and the physicochemical properties of the this compound formulation.

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., sterile water, 0.5% methylcellulose)

-

Oral gavage needles (appropriate size for the rat, typically 18-20 gauge with a ball tip)

-

Syringes

-

Animal scale

Procedure:

-

Animal Preparation: Acclimatize male Sprague-Dawley rats to the housing conditions for at least one week prior to the experiment.

-

Drug Formulation: Prepare the this compound solution or suspension in the chosen vehicle at the desired concentration. Ensure the formulation is homogeneous before each administration.

-

Dosage Calculation: Weigh each rat immediately before dosing to accurately calculate the volume to be administered based on the target dose in mg/kg.

-

Restraint: Gently but firmly restrain the rat to prevent movement and injury.

-

Gavage Administration:

-

Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.

-

Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus. Do not force the needle.

-

Slowly administer the calculated volume of the this compound formulation.

-

Carefully withdraw the gavage needle.

-

-

Post-Administration Monitoring: Observe the animal for any signs of distress, discomfort, or adverse effects immediately after administration and at regular intervals as required by the study protocol.

Intravenous Administration (Bolus Injection) Protocol for Rats

This protocol describes a single bolus injection via the tail vein. For studies requiring continuous infusion or repeated injections, the use of a catheter is recommended.

Materials:

-

This compound hydrochloride formulated for intravenous administration (sterile and pyrogen-free)

-

Vehicle (e.g., sterile saline)

-

Syringes with appropriate needle size (e.g., 27-30 gauge)

-

Restraining device for rats

-

Heat lamp or warming pad (optional, to dilate the tail veins)

Procedure:

-

Animal Preparation: Anesthetize male Sprague-Dawley rats according to an approved institutional protocol. Place a cannula in the jugular vein for drug administration.[1]

-